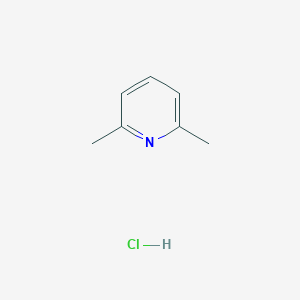

2,6-Lutidine hydrochloride

概要

説明

2,6-Lutidine hydrochloride is a heterocyclic aromatic organic compound derived from 2,6-lutidine, which is a dimethyl-substituted derivative of pyridine. It is a colorless liquid with mildly basic properties and a pungent odor. This compound is known for its use as a non-nucleophilic base in organic synthesis due to the steric effects of its two methyl groups .

準備方法

Synthetic Routes and Reaction Conditions: 2,6-Lutidine hydrochloride can be synthesized through the reaction of 2,6-lutidine with hydrochloric acid. The process involves the protonation of 2,6-lutidine to form lutidinium chloride. The reaction is typically carried out in an aqueous medium at room temperature.

Industrial Production Methods: Industrially, 2,6-lutidine is produced by the reaction of formaldehyde, acetone, and ammonia. This method involves the condensation of ethyl acetoacetate, formaldehyde, and an ammonia source to give a bis(carboxy ester) of a 2,6-dimethyl-1,4-dihydropyridine, which, after hydrolysis, undergoes decarboxylation .

Types of Reactions:

Oxidation: 2,6-Lutidine can undergo oxidation with air to form 2,6-diformylpyridine.

Substitution: It can participate in substitution reactions due to its mildly basic properties.

Common Reagents and Conditions:

Oxidation: Air or oxygen can be used as oxidizing agents.

Substitution: Various electrophiles can be used under mild conditions.

Major Products:

Oxidation: 2,6-Diformylpyridine.

Substitution: Depending on the electrophile used, various substituted pyridine derivatives can be formed.

科学的研究の応用

Organic Synthesis

Non-Nucleophilic Base

2,6-Lutidine hydrochloride serves as a non-nucleophilic base in organic synthesis. Its weakly basic nature allows it to facilitate reactions without participating directly in nucleophilic attacks. This property is particularly useful in the formation of silyl ethers and other protective groups in organic reactions. For example, it has been shown to effectively mediate the conversion of alcohols to hindered silyl ethers, achieving yields greater than 90% when used with trialkylsilyl triflates .

Oxidative Cleavage of Olefins

The compound is also instrumental in the oxidative cleavage of olefins to ketones using sodium periodate (NaIO4) and catalytic ruthenium chloride (RuCl3). The presence of 2,6-lutidine enhances the reaction efficiency by improving yield and reducing reaction times. Without it, reactions often stall at diol intermediates, resulting in incomplete conversions .

Anticancer Research

Recent studies have evaluated the potential of this compound in anticancer applications. Cyclopalladated compounds containing this derivative have demonstrated significantly higher cytotoxicity against various tumor cell lines compared to traditional chemotherapeutics like cisplatin. The compounds exhibited potency ranging from 10 to 100 times greater against specific cancer types, including melanoma and murine mammary carcinoma .

Pickering Emulsions

This compound is utilized in the formation of Pickering emulsions, which are stable emulsions formed by solid particles adsorbing at the oil-water interface. In studies involving silica particles and 2,6-lutidine, researchers observed that the compound aids in stabilizing oil-in-water emulsions under specific conditions. This application is significant for food science and cosmetics, where stable emulsions are crucial for product formulation .

Environmental Applications

The use of this compound has been explored in environmentally benign processes such as dichlorination reactions. This method allows for the chlorination of aldehydes using a combination of this compound and chlorine gas (Cl2), providing an effective pathway for chemical transformations while minimizing environmental impact .

Biodegradation Studies

Research indicates that this compound is more resistant to microbial degradation compared to other pyridine derivatives. This characteristic suggests that while it can serve as a substrate for certain microorganisms, its methylation significantly retards degradation processes in soil environments .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Organic Synthesis | Used as a non-nucleophilic base; facilitates formation of silyl ethers and oxidative cleavage |

| Anticancer Research | Higher cytotoxicity against tumor cell lines compared to cisplatin |

| Pickering Emulsions | Stabilizes oil-in-water emulsions using solid particles |

| Environmental Applications | Utilized in dichlorination reactions; minimizes harmful environmental impacts |

| Biodegradation Studies | More resistant to microbial degradation than other pyridines |

Case Studies

- Anticancer Activity : A study published in a peer-reviewed journal demonstrated that cyclopalladated compounds incorporating this compound showed significantly higher efficacy against human melanoma cell lines compared to traditional chemotherapeutics like cisplatin .

- Synthesis Efficiency : Research on the oxidative cleavage of olefins highlighted that reactions using this compound yielded ketones more efficiently than those without it, showcasing its role as a crucial additive in organic synthesis protocols .

作用機序

The mechanism of action of 2,6-lutidine hydrochloride involves its role as a base in organic reactions. The steric hindrance provided by the two methyl groups makes it less nucleophilic than pyridine, allowing it to act as a mild base without participating in unwanted side reactions. Protonation of 2,6-lutidine gives lutidinium, which can be used as a weak acid in various chemical processes .

類似化合物との比較

- 3,5-Lutidine

- 2,4-Lutidine

- 2,6-Dimethylpiperidine

Comparison: 2,6-Lutidine hydrochloride is unique due to the steric effects of its two methyl groups, which make it less nucleophilic and more suitable as a non-nucleophilic base in organic synthesis. This property distinguishes it from other lutidine derivatives, which may have different nucleophilic and steric characteristics .

生物活性

2,6-Lutidine hydrochloride, a derivative of 2,6-lutidine (2,6-dimethylpyridine), is a heterocyclic aromatic compound with significant biological and chemical properties. This article delves into its biological activity, including its applications in various fields such as organic synthesis, corrosion inhibition, and potential therapeutic uses.

Chemical Structure : The molecular formula of 2,6-lutidine is , characterized by two methyl groups attached to the pyridine ring. The hydrochloride form is typically used in various applications due to its enhanced solubility in water.

Synthesis Methods : 2,6-Lutidine can be synthesized through several methods:

- From Coal Tar : Initially isolated from coal tar and bone oil.

- Laboratory Synthesis : Involves the condensation of ethyl acetoacetate, formaldehyde, and ammonia.

- Industrial Production : Typically produced by reacting formaldehyde, acetone, and ammonia under controlled conditions .

1. Corrosion Inhibition

This compound has been studied for its effectiveness as a corrosion inhibitor for metals like aluminum. Research indicates that it can significantly reduce corrosion rates in acidic environments (e.g., HCl solutions) by forming protective layers on metal surfaces. The adsorption behavior of 2,6-lutidine on aluminum surfaces has been investigated using both experimental and computational methods. The findings suggest that its effectiveness is linked to its molecular structure and the ability to form stable complexes with metal ions .

| Inhibitor | Medium | Corrosion Rate Reduction (%) |

|---|---|---|

| This compound | HCl | 50% |

| Other Pyridine Derivatives | HCl | 30% |

2. Catalytic Activity

In addition to its role as a corrosion inhibitor, this compound has been utilized as a catalyst in various chemical reactions. For instance, it has been shown to catalyze peroxyoxalate chemiluminescence reactions effectively. These reactions are important in analytical chemistry for detecting specific compounds through light emission .

3. Biodegradation Resistance

The biodegradation studies indicate that 2,6-lutidine is more resistant to microbial degradation compared to other pyridine derivatives. This resistance can be attributed to the steric hindrance provided by the two methyl groups on the nitrogen-containing ring structure. Research suggests that while pyridines serve as good carbon and energy sources for certain microorganisms, the presence of methyl groups significantly retards degradation processes .

Toxicity Profile

The toxicity of this compound has been assessed through various studies. The compound exhibits moderate toxicity with an LD50 value of approximately 400 mg/kg when administered orally to rats. This level of toxicity necessitates caution during handling and application .

Case Study 1: Corrosion Inhibition in Industrial Applications

A study conducted on aluminum corrosion in acidic environments demonstrated that the application of this compound resulted in a substantial decrease in corrosion rates compared to untreated samples. The protective effect was attributed to the formation of a stable adsorbed layer on the metal surface.

Case Study 2: Catalysis in Organic Reactions

Another investigation highlighted the role of 2,6-lutidine as a catalyst in chemiluminescent reactions. The study reported enhanced reaction rates and efficiencies when using this compound compared to other standard catalysts.

特性

IUPAC Name |

2,6-dimethylpyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N.ClH/c1-6-4-3-5-7(2)8-6;/h3-5H,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUJBUFGFNUEIRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。